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Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

Cat. No.: B7779866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-
2-methoxyphenol (also known as 4-ethylguaiacol), a phenolic compound of significant interest

in the flavor, fragrance, and pharmaceutical industries. This document presents its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols.

Chemical Structure and Properties
4-Ethyl-2-methoxyphenol is a colorless to light yellow liquid with a characteristic smoky and

spicy aroma.[1] Its fundamental properties are summarized below.

Property Value

Chemical Formula C₉H₁₂O₂

Molecular Weight 152.19 g/mol

CAS Number 2785-89-9

IUPAC Name 4-ethyl-2-methoxyphenol
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The following sections detail the NMR, IR, and MS spectroscopic data for 4-Ethyl-2-
methoxyphenol, providing key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 4-Ethyl-2-methoxyphenol are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.84 d 1H Ar-H

6.69 d 1H Ar-H

6.66 dd 1H Ar-H

5.45 s 1H OH

3.86 s 3H -OCH₃

2.57 q 2H -CH₂CH₃

1.20 t 3H -CH₂CH₃

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

146.4 C-O (methoxy)

144.5 C-OH

131.8 Ar-C (quaternary)

120.3 Ar-CH

113.8 Ar-CH

110.1 Ar-CH

55.8 -OCH₃

28.9 -CH₂CH₃

15.9 -CH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 4-Ethyl-2-methoxyphenol are tabulated below.

Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch (phenolic)

3050-2850 Medium-Strong
C-H stretch (aromatic and

aliphatic)

1610, 1514 Strong C=C stretch (aromatic ring)[1]

1367 Medium O-H bend (phenolic)[1][2]

1260, 1035 Strong C-O stretch (aryl ether)

820 Strong
C-H out-of-plane bend

(aromatic)
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Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for 4-Ethyl-2-
methoxyphenol are listed below.

m/z Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

137 80 [M - CH₃]⁺

109 20 [M - C₂H₅ - CO]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy Protocol
A logical workflow for NMR analysis is outlined below.

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of 4-Ethyl-2-methoxyphenol in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Add a small amount of TMS as internal standard Transfer to a 5 mm NMR tube Place sample in a 400 MHz (or higher) NMR spectrometerAnalysis Shim the magnetic field

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum (proton decoupled)

Fourier transform the FID Phase correct the spectrum Apply baseline correction Calibrate the chemical shift to TMS (0 ppm) Integrate ¹H signals and pick peaks for both spectra

Sample Preparation (ATR Method) Data Acquisition Data Processing

Clean the ATR crystal (e.g., with isopropanol) Acquire a background spectrum of the clean, empty ATR stage Place a drop of neat 4-Ethyl-2-methoxyphenol onto the crystal Acquire the IR spectrum (typically 4000-400 cm⁻¹)Analysis Process the spectrum (e.g., baseline correction) Identify and label significant absorption bands
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Sample Introduction (GC-MS) Mass Analysis Data Processing

Prepare a dilute solution of 4-Ethyl-2-methoxyphenol in a volatile solvent (e.g., dichloromethane) Inject a small volume into the GC-MS system Separation on a capillary GC columnAnalysis Electron Ionization (typically 70 eV) Mass analysis by a quadrupole or time-of-flight analyzer Generate the mass spectrum Identify the molecular ion and major fragment peaks

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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